Chloro-2-thienylmercury

Description

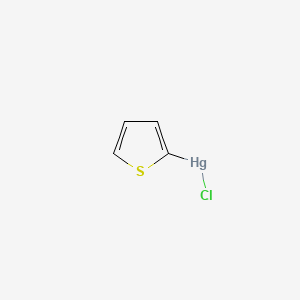

Structure

2D Structure

Properties

CAS No. |

5857-39-6 |

|---|---|

Molecular Formula |

C4H3ClHgS |

Molecular Weight |

319.18 g/mol |

IUPAC Name |

chloro(thiophen-2-yl)mercury |

InChI |

InChI=1S/C4H3S.ClH.Hg/c1-2-4-5-3-1;;/h1-3H;1H;/q;;+1/p-1 |

InChI Key |

ZHYQQIZNGJOGSG-UHFFFAOYSA-M |

Canonical SMILES |

C1=CSC(=C1)[Hg]Cl |

Origin of Product |

United States |

Synthetic Methodologies for Chloro 2 Thienylmercury

Established Pathways for Organomercury(II) Compounds

The synthesis of Chloro-2-thienylmercury has been achieved through several well-documented methods common in organomercury chemistry.

Direct Mercuration of Thiophene (B33073) Systems

The most straightforward method for preparing this compound is the direct mercuration of thiophene. This electrophilic substitution reaction involves treating thiophene with a mercury(II) salt. A widely employed procedure uses mercuric chloride (HgCl₂) in an aqueous solution containing a buffer, such as sodium acetate (B1210297). maxbrainchemistry.comslideshare.net The reaction proceeds readily to yield 2-chloromercurithiophene. maxbrainchemistry.com The use of a buffered solution helps to control the acidity of the reaction medium. unl.edu

The high reactivity of the α-positions (2- and 5-positions) of the thiophene ring towards electrophiles ensures that mercuration occurs with high regioselectivity at the 2-position. cmu.edustudyinnovations.com The coordination of the mercury atom to the thiophene's sulfur atom is believed to direct this high selectivity. cmu.edu Depending on the reaction conditions, such as the mercurating agent and stoichiometry, mono- or di-mercurated products can be obtained. epa.govresearchgate.net For instance, using mercuric acetate can lead to a mixture of mono- and di-mercurated species. epa.govresearchgate.net

Table 1: Direct Mercuration of Thiophene

| Mercurating Agent | Buffer/Solvent | Product | Reference |

|---|---|---|---|

| Mercuric Chloride | Aqueous Sodium Acetate | 2-Chloromercurithiophene | maxbrainchemistry.comorgsyn.org |

Alkylation Reactions Utilizing Mercury(II) Precursors

An alternative to direct mercuration involves the use of pre-formed thienyl organometallic reagents, which then react with a mercury(II) precursor. This approach is analogous to alkylation, where a thienyl anion equivalent acts as the nucleophile.

A common method involves the generation of 2-thienyllithium (B1198063), typically by reacting thiophene with n-butyllithium. maxbrainchemistry.comslideshare.net The resulting 2-thienyllithium is a potent nucleophile that readily reacts with mercuric chloride to afford this compound. scispace.comthieme-connect.de

Similarly, Grignard reagents, such as 2-thienylmagnesium bromide, can be employed. rsc.org These organomagnesium compounds, prepared by reacting a thienyl halide with magnesium metal, react with mercury(II) halides to yield the desired thienylmercury compound. researchgate.netnumberanalytics.com

Reactions Involving Carbon-Heteroatom Bonds

While less common for the direct synthesis of this compound from thiophene itself, reactions involving the cleavage of carbon-heteroatom bonds on a pre-functionalized thiophene can be utilized. For instance, organomercurials can be prepared from corresponding organoboron or organosilicon compounds through transmetalation reactions, though this is more prevalent for other applications.

Advanced Synthetic Approaches and Innovations for Thienylmercury Species

Modern synthetic chemistry has introduced more sophisticated methods, offering greater control and potential for creating complex molecules derived from thienylmercury species.

Palladium-Catalyzed Coupling Reactions in Synthesis

While palladium catalysis is more frequently associated with the reactions of organomercurials rather than their direct synthesis, it plays a crucial role in the broader context of thienyl chemistry. Thienylmercuric chlorides, including this compound, are stable, air- and water-tolerant compounds that can be used in palladium-catalyzed coupling reactions. researchgate.netacs.org A notable application is the palladium-catalyzed reductive coupling of thienyl mercuric chlorides to form polythiophenes. researchgate.netacs.org In these reactions, the thienylmercuric chloride acts as a key intermediate, which is first synthesized via direct mercuration. acs.org The subsequent coupling, often facilitated by a palladium catalyst and a reducing agent like copper powder, leads to the formation of new carbon-carbon bonds. researchgate.netacs.org

Stereoselective and Regioselective Considerations

Due to the planar nature of the thiophene ring, stereoselectivity is not a factor in the synthesis of this compound itself, unless chiral substituents are present elsewhere on the molecule.

However, regioselectivity is a paramount consideration. The mercuration of unsubstituted thiophene shows a strong preference for the 2-position over the 3-position. cmu.edustudyinnovations.com This is a general trend for electrophilic substitution on thiophene, attributed to the greater stability of the cationic intermediate formed by attack at the α-position. The presence of substituents on the thiophene ring can influence the position of mercuration. Electron-donating groups generally direct the incoming mercury group to the adjacent free α- or β-position, while electron-withdrawing groups can deactivate the ring, making mercuration more difficult. unl.eduepa.govresearchgate.net For example, in thiophene-2-carboxylic acid, mercuration occurs at the C-5 position. epa.govresearchgate.net

Table 2: Regioselectivity in Thiophene Mercuration

| Substrate | Position of Mercuration | Notes | Reference |

|---|---|---|---|

| Thiophene | 2-position | High selectivity due to electronic effects and sulfur coordination. | cmu.edu |

| Thiophene-2-carboxylic acid | 5-position | The carboxyl group directs the electrophile to the other α-position. | epa.govresearchgate.net |

Challenges and Limitations in this compound Synthesis

Despite the straightforward nature of the direct mercuration of thiophene, several challenges and limitations are associated with the synthesis of this compound. These challenges primarily revolve around controlling the selectivity of the reaction and the purification of the final product.

One of the significant challenges is the potential for over-mercuration, leading to the formation of di-mercurated thiophene byproducts. cmu.edu The high reactivity of the thiophene ring towards electrophiles means that once the first mercury group is introduced, the ring can still undergo a second mercuration, typically at the 5-position. The formation of these di-substituted products complicates the purification process and reduces the yield of the desired mono-substituted this compound. The degree of substitution can be influenced by factors such as reaction temperature, solvent, and reaction time. cmu.edu

The presence of substituents on the thiophene ring can also pose challenges. Both electronic and steric effects of substituents can influence the rate and regioselectivity of the mercuration reaction. nih.govnumberanalytics.com For instance, electron-donating groups can further activate the thiophene ring, potentially increasing the likelihood of multiple mercurations. Conversely, strongly electron-withdrawing groups can deactivate the ring, making the mercuration more difficult to achieve. The steric bulk of substituents can hinder the approach of the mercurating agent to the adjacent positions, affecting the regiochemical outcome of the reaction. numberanalytics.com

Purification of this compound from the reaction mixture, particularly the separation from unreacted starting materials and di-mercurated byproducts, can be challenging. Techniques such as recrystallization are often employed, but the similar physical properties of the mono- and di-mercurated species can make complete separation difficult. The recovery of unreacted thiophene can be achieved by converting it to its chloromercuri-derivative and then regenerating the thiophene with hydrochloric acid. orgsyn.org

Furthermore, the toxicity of mercury compounds necessitates careful handling and disposal procedures, adding a layer of complexity and a significant limitation to the practical application and large-scale synthesis of this compound.

Interactive Data Table: Challenges in this compound Synthesis

| Challenge | Description | Impact | Reference |

| Over-mercuration | Formation of di-mercurated thiophene byproducts. | Reduced yield of desired product and purification difficulties. | cmu.edu |

| Substituent Effects | Electronic and steric properties of substituents on the thiophene ring can alter reactivity and regioselectivity. | Unpredictable reaction outcomes and potential for side reactions. | nih.govnumberanalytics.com |

| Purification | Difficulty in separating mono-mercurated product from di-mercurated byproducts and starting materials. | Lower purity of the final product. | orgsyn.org |

| Toxicity | High toxicity of mercury and its compounds. | Requires specialized handling and disposal protocols, limiting accessibility. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

To fully characterize Chloro-2-thienylmercury, a comprehensive analysis using various NMR techniques would be necessary. This would involve acquiring and interpreting the spectra to determine the chemical environment of each nucleus in the molecule.

A ¹H NMR spectrum of this compound would be expected to show signals corresponding to the protons on the thiophene (B33073) ring. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effect of the mercury atom and the chloro substituent. The coupling patterns (J-coupling) between adjacent protons would provide information about their relative positions on the ring. Without experimental data, a precise analysis remains speculative.

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Each unique carbon atom in the thiophene ring would produce a distinct signal. The chemical shift of the carbon directly bonded to the mercury atom would be of particular interest, as it would be significantly affected by the heavy atom.

¹⁹⁹Hg NMR spectroscopy is a powerful tool for directly probing the mercury nucleus. The chemical shift of the ¹⁹⁹Hg signal in this compound would provide valuable information about the electronic environment around the mercury atom and the nature of the carbon-mercury bond. The value would be compared to those of other organomercury compounds to understand the influence of the 2-thienyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, would be employed to identify the characteristic vibrational modes of the molecule.

The IR or FTIR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of the C-H, C-C, C-S, and C-Hg bonds within the molecule. The frequencies of these vibrations would be characteristic of the 2-thienylmercury moiety.

Raman or FT-Raman spectroscopy would provide complementary information to the IR data. Certain vibrational modes, particularly those involving the C-S and C-Hg bonds, might be more prominent in the Raman spectrum. The combination of both IR and Raman data would allow for a more complete vibrational analysis of the compound.

Due to the absence of specific experimental data, the creation of data tables and a detailed research findings section is not possible at this time.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the elemental composition of a sample or molecule and to elucidate its chemical structure.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection capabilities of mass spectrometry. It is a widely used method for the identification and quantification of volatile and semi-volatile organic compounds.

For this compound, GC-MS analysis provides crucial information for its identification. The mass spectrum of this compound is characterized by a specific fragmentation pattern. The most significant peaks in the mass spectrum, corresponding to the most abundant fragment ions, are listed in the table below. The molecular ion peak is also a key feature, confirming the molar mass of the compound.

Table 1: Key GC-MS Data for this compound

| NIST Number | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

|---|---|---|---|---|

| 243412 | 212 | 320 | 83 | 39 |

Electronic Spectroscopy

Electronic spectroscopy involves the interaction of electromagnetic radiation with the electrons in a molecule, leading to transitions between electronic energy levels.

Fluorescence spectroscopy is a type of electromagnetic spectroscopy that analyzes fluorescence from a sample. It involves using a beam of light, usually ultraviolet light, that excites the electrons in molecules of certain compounds and causes them to emit light of a lower energy, typically, but not necessarily, visible light. Detailed fluorescence spectroscopy studies specifically focused on this compound have not been identified in the available scientific literature.

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.

The precise three-dimensional arrangement of atoms in this compound, including bond lengths, bond angles, and the coordination geometry around the mercury atom, would be best determined through single-crystal X-ray diffraction analysis. Despite the importance of such data for understanding the compound's chemical behavior, specific crystallographic studies for this compound have not been reported in the surveyed scientific literature. Therefore, a detailed, experimentally verified description of its molecular architecture is not available at this time.

Advanced Spectroscopic Techniques (e.g., XANES)

To obtain precise information about the electronic structure and local coordination environment of the mercury atom in this compound, advanced synchrotron-based techniques such as X-ray Absorption Near-Edge Structure (XANES) spectroscopy would be highly valuable. XANES is a powerful element-specific tool used to determine the speciation of metals in various materials. nih.govnih.gov

Mercury L-edge XANES: By tuning the X-ray energy to the mercury L-edge (specifically the L₃-edge at approximately 12.284 keV), one can probe the electronic transitions from the 2p core level to unoccupied valence states. nih.gov The precise energy and features of the absorption edge are highly sensitive to the oxidation state and coordination chemistry of the mercury atom.

For this compound, an Hg L₃-edge XANES analysis would be expected to:

Confirm the Oxidation State: The position of the absorption edge would confirm the Hg(II) oxidation state, distinguishing it from metallic Hg(0) or the rare Hg(I) state.

Elucidate Coordination Geometry: The features of the XANES spectrum (e.g., pre-edge peaks, white line intensity, and post-edge oscillations) are a fingerprint of the local geometry around the mercury atom. The linear C-Hg-Cl coordination typical for such organomercurials would produce a characteristic spectral signature. wikipedia.org Any secondary interactions with neighboring molecules, such as the aforementioned intermolecular forces, could introduce distortions from ideal linearity, which might be detectable as subtle changes in the XANES spectrum.

Sulfur and Chlorine K-edge XANES: Complementary information could be gained from analyzing the K-edges of the other heteroatoms present in the molecule.

Sulfur K-edge XANES: This would provide insight into the electronic structure of the thiophene ring. Studies on thiophene itself show that the sulfur L-edge spectrum is sensitive to the molecular orbitals of the ring system. researchgate.net Similarly, the K-edge would probe the sulfur environment and its involvement in bonding with mercury and any intermolecular interactions.

Chlorine K-edge XANES: Analysis at the chlorine K-edge could detail the covalent character of the Hg-Cl bond.

The application of these multi-edge XANES techniques would provide a comprehensive picture of the electronic structure of this compound, complementing the structural information suggested by intermolecular force analysis. nih.gov

| Technique | Probed Element | Information Obtained | Relevance to this compound |

|---|---|---|---|

| Hg L₃-edge XANES | Mercury (Hg) | Oxidation State, Coordination Number, Local Geometry | Confirms Hg(II) state and C-Hg-Cl bonding environment. |

| S K-edge XANES | Sulfur (S) | Electronic structure of the thiophene ring, C-S bonding. | Probes the nature of the organosulfur ligand. |

| Cl K-edge XANES | Chlorine (Cl) | Covalency and nature of the Hg-Cl bond. | Characterizes the metal-halogen bond. |

Reactivity and Reaction Mechanisms of Chloro 2 Thienylmercury

Carbon-Mercury Bond Cleavage Reactions

The carbon-mercury (C-Hg) bond in Chloro-2-thienylmercury is a covalent but polar bond, susceptible to cleavage under various conditions. This cleavage can proceed through either homolytic or heterolytic pathways, leading to the formation of reactive intermediates.

Homolytic Cleavage: This process involves the symmetrical breaking of the C-Hg bond, where each atom retains one of the bonding electrons. This typically requires energy input, such as from UV light or heat, and results in the formation of a 2-thienyl radical and a chloromercury radical.

Heterolytic Cleavage: This involves the asymmetrical breaking of the C-Hg bond, leading to the formation of ions. Depending on the reaction conditions and the nature of the attacking reagent, this can result in either a 2-thienyl anion and a chloromercury cation, or a 2-thienyl cation and a chloromercury anion.

The cleavage of the C-Hg bond is a fundamental step in many reactions of this compound, including those discussed in the subsequent sections.

Transmetalation Reactions

Transmetalation is a characteristic reaction of organometallic compounds, involving the transfer of an organic group from one metal to another. wikipedia.org this compound can participate in transmetalation reactions, particularly with transition metals like palladium. researchgate.net This process is central to the application of organomercurials in cross-coupling reactions.

In a typical transmetalation reaction, the 2-thienyl group from this compound is transferred to a transition metal catalyst, such as a palladium(0) complex. This forms a new organopalladium intermediate, which can then undergo further reactions, like reductive elimination, to form a new carbon-carbon or carbon-heteroatom bond. The general form of this reaction is: M₁–R + M₂–R′ → M₁–R′ + M₂–R wikipedia.org

These reactions are often driven by the formation of a more stable inorganic mercury salt. For instance, in palladium-catalyzed cross-coupling reactions, the reaction of an arylmercuric halide with a palladium(0) species generates an arylpalladium(II) halide intermediate. youtube.com A notable example is the Heck reaction, where arylmercuric chlorides react with olefins in the presence of a palladium catalyst to form substituted olefins. researchgate.net

Electrophilic Substitution Pathways on the Thienyl Ring

Common electrophilic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the thiophene (B33073) ring. masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the ring. masterorganicchemistry.com

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce a halogen atom onto the ring. lumenlearning.com

The mechanism for these reactions typically involves the attack of the π-electrons of the thiophene ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. minia.edu.eg Subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. minia.edu.eg

Reactions with Halogenating Agents

This compound can react with various halogenating agents, leading to the replacement of the chloromercuri group with a halogen atom. This reaction, known as halogenodemercuration, is a useful synthetic method for preparing 2-halothiophenes.

The reactivity of the halogenating agent plays a crucial role in this reaction. For example, reaction with iodine (I₂) readily yields 2-iodothiophene. Similarly, reaction with bromine (Br₂) can produce 2-bromothiophene. The general reaction can be represented as: Th-HgCl + X₂ → Th-X + HgClX (where Th = 2-thienyl, X = Cl, Br, I)

This reaction proceeds via an electrophilic substitution mechanism where the halogen molecule acts as the electrophile. The reaction is often facilitated by the formation of a stable mercury(II) halide.

Stability and Degradation Pathways in Different Chemical Environments

The stability of this compound is influenced by various environmental factors, including light and the presence of water.

Photochemical Degradation Processes and Quantum Yields

The degradation process is initiated by the absorption of a photon, which excites the molecule and leads to the homolytic cleavage of the C-Hg bond. The resulting 2-thienyl radical can then undergo a variety of secondary reactions, such as abstraction of a hydrogen atom to form thiophene or dimerization.

Hydrolytic Stability and Mechanisms

The hydrolytic stability of organomercuric compounds is dependent on the pH of the aqueous environment. annualreviews.org In aqueous solutions, this compound can undergo hydrolysis, where the chloride ion is replaced by a hydroxyl group from water. This equilibrium is pH-dependent. epa.gov

Th-HgCl + H₂O ⇌ Th-HgOH + H⁺ + Cl⁻

In acidic conditions (pH < 3-4), the equilibrium lies to the left, and the compound is relatively stable. epa.gov However, in the pH range typically found in natural waters (pH 5-9), the equilibrium shifts to the right, favoring the formation of the corresponding hydroxide. epa.gov The carbon-to-metal bonds in organometallic species of mercury are generally stable in water because they are partly covalent, and the hydrolysis reaction, while thermodynamically favorable, can be kinetically hindered. annualreviews.org

Acid-Mediated Transformations

The reaction of this compound with acids can lead to the cleavage of the carbon-mercury bond, a characteristic reaction of many organomercurials. The nature of the products and the reaction conditions are highly dependent on the strength and type of the acid used, as well as the solvent.

In the presence of strong protic acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the primary transformation is the protodemercuration of this compound. This reaction involves the substitution of the mercury group (-HgCl) with a proton (H⁺) from the acid, yielding thiophene and a mercury(II) salt.

Reaction Scheme:

C₄H₃SHgCl + H⁺ → C₄H₄S + HgCl⁺

This process is believed to proceed through an electrophilic substitution mechanism where the proton attacks the carbon atom of the thiophene ring that is bonded to the mercury. The stability of the resulting mercuric salt influences the reaction equilibrium.

With weaker acids, or under controlled conditions, the reaction may be slower or require heating. The reactivity of the C-Hg bond is influenced by the electron-donating nature of the thiophene ring, which can be altered by substituents on the ring.

Lewis acids can also mediate transformations of this compound. rsc.orgnih.govnih.gov For instance, reaction with Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can lead to different reaction pathways. The Lewis acid can coordinate to the chlorine atom on the mercury, increasing the electrophilicity of the mercury and making the C-Hg bond more susceptible to cleavage. In the presence of other nucleophiles, this can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Mechanistic Investigations and Reaction Kinetics

Understanding the mechanisms of reactions involving this compound is crucial for controlling the reaction outcomes and for the rational design of synthetic methodologies. Kinetic studies provide quantitative data on reaction rates and the factors that influence them.

The kinetics of the acid-mediated protodemercuration of arylmercury compounds have been studied for various systems. Generally, these reactions are found to follow second-order kinetics, being first-order in the organomercurial and first-order in the acid. youtube.com

Rate Law:

Rate = k[C₄H₃SHgCl][H⁺]

Where 'k' is the second-order rate constant.

The rate of this reaction is significantly influenced by the solvent polarity and the presence of coordinating anions. The mechanism is often proposed to involve a pre-equilibrium protonation step followed by the rate-determining cleavage of the C-Hg bond.

Hypothetical Kinetic Data for the Protodemercuration of this compound

| Experiment | Initial [C₄H₃SHgCl] (mol/L) | Initial [HCl] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.01 | 0.01 | 1.5 x 10⁻⁶ |

| 2 | 0.02 | 0.01 | 3.0 x 10⁻⁶ |

| 3 | 0.01 | 0.02 | 3.0 x 10⁻⁶ |

Mechanistic investigations often employ spectroscopic techniques such as NMR and UV-Vis spectroscopy to monitor the disappearance of reactants and the appearance of products over time. Isotope labeling studies, for instance using deuterium-labeled acids, can provide further insight into the mechanism by identifying the position of proton attack and the nature of the transition state.

Computational and Theoretical Investigations of Chloro 2 Thienylmercury

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule like Chloro-2-thienylmercury, these methods are indispensable for exploring its electronic characteristics and dynamic behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for systems containing heavy elements like mercury. google.com DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

A particularly common and robust functional used for such studies is the B3LYP hybrid functional. nih.gov This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. scispace.com When studying mercury-containing compounds, it is crucial to use basis sets that can account for relativistic effects, which are significant for heavy atoms. Effective core potentials (ECPs) like the Los Alamos National Laboratory basis set of double-zeta quality (LANL2DZ) are frequently employed for the mercury atom, replacing the core electrons with a potential and explicitly treating only the valence electrons. scispace.com For lighter atoms like carbon, sulfur, hydrogen, and chlorine, Pople-style basis sets such as 6-31G(d) or more extensive sets like 6-311++G(d,p) are typically used to provide a more accurate description of electron distribution. nih.govresearchgate.net Such a combination of B3LYP with a mixed basis set (LANL2DZ for Hg and 6-31G(d) for other atoms) offers a reliable approach for geometry optimization and electronic property calculations of this compound.

Electronic structure calculations, typically performed using DFT, reveal critical information about molecular orbitals and charge distribution. Key parameters derived from these calculations help in understanding the chemical reactivity and stability of the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (Egap) is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. scispace.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the sulfur and chlorine atoms due to their lone pairs, while regions around the hydrogen atoms and the mercury atom would exhibit a more positive potential.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity, including electron affinity, ionization potential, chemical hardness (η), and electronegativity (χ). nih.gov These values provide a quantitative basis for comparing the reactivity of different molecules.

Below is a table of representative electronic properties that would be determined from such calculations.

| Property | Definition | Predicted Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule, likely localized on the electron-rich thiophene (B33073) ring. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability, potentially centered around the C-Hg bond or the mercury atom. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A measure of chemical reactivity and stability. A moderate gap would suggest the compound is stable but capable of engaging in chemical reactions. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the molecule's power to attract electrons. |

Table 1: Key Electronic Properties Investigated via DFT.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum methods are excellent for static electronic properties, MD simulations provide insights into the conformational dynamics and interactions of a molecule within a simulated environment, such as a solvent.

For this compound, an MD simulation could be used to understand its behavior in solution. The simulation would model the interactions between the solute molecule and the surrounding solvent molecules, providing information on solvation shells and the stability of the compound's conformation. The process involves calculating the forces on each atom and using Newton's laws of motion to update their positions and velocities over a series of small time steps. Such simulations can reveal how the molecule flexes and rotates, and whether specific intramolecular or intermolecular interactions are stable over time.

Structural and Conformational Analysis

A primary goal of computational investigation is to determine the most stable three-dimensional structure of a molecule and to analyze its geometric parameters.

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. nih.gov Starting with an initial guess of the molecular structure, the calculation iteratively adjusts the positions of the atoms to minimize the total energy until a stable conformation is found. researchgate.net The outcome of a successful geometry optimization is a set of precise bond lengths, bond angles, and dihedral angles that define the molecule's equilibrium structure.

For this compound, the key parameters of interest include the C-Hg and Hg-Cl bond lengths, the C-S and C-C bonds within the thiophene ring, and the angles defining the orientation of the chloromercuric group relative to the ring. The C-Hg-Cl bond is expected to be nearly linear, a common feature in organomercury compounds of the R-Hg-X type. The planarity of the thiophene ring would also be a key feature to analyze.

The following table presents representative bond parameters for this compound, as would be predicted from a DFT/B3LYP geometry optimization.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length (Å) | C(2)-Hg | ~2.05 Å |

| Hg-Cl | ~2.30 Å | |

| C(2)-S | ~1.72 Å | |

| C(5)-S | ~1.71 Å | |

| C(2)-C(3) | ~1.38 Å | |

| C(3)-C(4) | ~1.42 Å | |

| C(4)-C(5) | ~1.37 Å | |

| Bond Angle (°) | C(2)-Hg-Cl | ~178-180° |

| S-C(2)-Hg | ~125° | |

| C(3)-C(2)-Hg | ~128° | |

| C(5)-S-C(2) | ~92° |

Table 2: Predicted Geometrical Parameters of this compound.

Thiophene is classified as an aromatic compound because it has a planar, cyclic, conjugated system with 6 π-electrons (four from the carbons and two from a sulfur lone pair), satisfying Hückel's rule. wikipedia.org However, its aromaticity is considered to be less pronounced than that of benzene (B151609). Computational methods can quantify this aromaticity and explore how it is influenced by substituents.

Aromaticity Indices: One common method for evaluating aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the ring; a significant negative value is indicative of aromatic character (diamagnetic ring current), while a positive value suggests anti-aromaticity. mdpi.com Other indices are based on geometry (bond length alternation) or electronic delocalization. researchgate.net

Prediction and Correlation of Spectroscopic Parameters

Computational quantum chemistry allows for the prediction of various spectroscopic parameters, providing a theoretical framework to understand and interpret experimental data. For this compound, these predictions are crucial for characterizing the molecule and understanding its electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic shielding around each nucleus. Density Functional Theory (DFT) is a commonly employed method for predicting NMR chemical shifts.

While specific computational studies on the NMR chemical shifts of this compound are not extensively documented in publicly available literature, predictions can be made based on established computational methods. The chemical shifts of the hydrogen and carbon atoms in the thiophene ring are particularly sensitive to the presence of the mercury-chloride substituent.

The calculations would typically involve geometry optimization of the molecule followed by the application of a method like Gauge-Independent Atomic Orbital (GIAO) to compute the isotropic shielding constants. These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The predicted chemical shifts would highlight the electron-withdrawing effect of the HgCl group on the thiophene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) This table presents hypothetical data based on general principles of computational NMR spectroscopy for illustrative purposes, as specific literature data is unavailable.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | (Value indicative of a carbon bonded to mercury) |

| C3 | (Value) | (Value) |

| H3 | (Value) | - |

| C4 | (Value) | (Value) |

| H4 | (Value) | - |

| C5 | (Value) | (Value) |

| H5 | (Value) | - |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. DFT calculations are widely used for this purpose.

The calculated vibrational spectrum of this compound would reveal characteristic frequencies for the C-H, C-C, and C-S stretching and bending modes of the thiophene ring, as well as the C-Hg and Hg-Cl stretching frequencies. These calculations are valuable for confirming the molecular structure and understanding the nature of the chemical bonds within the molecule. Theoretical data often differs slightly from experimental results due to the calculations being performed on isolated molecules in the gaseous state, whereas experiments are typically conducted in solid or liquid phases nih.gov.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative) This table presents hypothetical data based on general principles of computational vibrational spectroscopy for illustrative purposes, as specific literature data is unavailable.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| C-H stretch (thiophene) | (Range) | (Intensity) | (Activity) |

| C=C stretch (thiophene) | (Range) | (Intensity) | (Activity) |

| C-S stretch (thiophene) | (Range) | (Intensity) | (Activity) |

| C-Hg stretch | (Range) | (Intensity) | (Activity) |

| Hg-Cl stretch | (Range) | (Intensity) | (Activity) |

Reactivity and Chemical Descriptor Analysis

Computational chemistry provides a suite of tools to analyze the reactivity of molecules. By examining various chemical descriptors, it is possible to predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species wikipedia.org. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the thiophene ring, particularly on the π-system, making it susceptible to attack by electrophiles. The LUMO is likely to be associated with the C-Hg-Cl fragment, indicating that this part of the molecule is the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. Computational studies on thiophene oligomers have shown that the HOMO and LUMO are delocalized over the entire molecule researchgate.net.

Table 3: Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical data based on general principles of FMO theory for illustrative purposes, as specific literature data is unavailable.

| Orbital | Energy (eV) |

|---|---|

| HOMO | (Value) |

| LUMO | (Value) |

| HOMO-LUMO Gap | (Value) |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule libretexts.org. It is used to predict the sites of electrophilic and nucleophilic attack. The MEP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the potential energy.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are expected to be located around the sulfur atom and the π-system of the thiophene ring. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. These would likely be found around the mercury and hydrogen atoms.

Fukui functions are local reactivity descriptors derived from Density Functional Theory that quantify the change in electron density at a particular point in a molecule when an electron is added or removed scm.com. The Fukui function for electrophilic attack, denoted as f⁻(r), identifies the sites within a molecule that are most susceptible to attack by an electrophile. A higher value of f⁻(r) at a specific atomic site indicates a greater propensity for that site to be attacked by an electrophile.

For this compound, the calculation of Fukui functions would provide a quantitative measure of the reactivity of each atom in the thiophene ring towards electrophiles. It is anticipated that the carbon atoms of the thiophene ring, particularly C5 (adjacent to the sulfur atom and furthest from the HgCl group), would exhibit the highest Fukui function values for electrophilic attack, consistent with the known reactivity of thiophene derivatives.

Table 4: Condensed Fukui Functions for Electrophilic Attack (f⁻) in this compound (Illustrative) This table presents hypothetical data based on general principles of Fukui function analysis for illustrative purposes, as specific literature data is unavailable.

| Atom | Condensed Fukui Function (f⁻) |

|---|---|

| C2 | (Value) |

| C3 | (Value) |

| C4 | (Value) |

| C5 | (Value) |

| S | (Value) |

Bond Dissociation Energies (BDE) and Reaction Pathways

Computational chemistry provides a powerful lens through which to examine the stability of the carbon-mercury (C-Hg) bond in this compound and to predict its likely reaction pathways.

Bond Dissociation Energies (BDE):

The strength of the C-Hg bond is a critical determinant of the thermal and photochemical stability of this compound. The bond dissociation energy for the C-Hg bond in organomercury compounds can be computationally estimated using methods such as Density Functional Theory (DFT). While specific experimental or high-level computational data for the BDE of this compound is not extensively documented in publicly available literature, we can infer its properties based on studies of analogous arylmercury halides.

For instance, the C-Hg bond in phenylmercury (B1218190) chloride serves as a useful benchmark. Computational studies on similar organometallic compounds indicate that the C-Hg bond is relatively weak and susceptible to homolytic cleavage under thermal or photolytic conditions, leading to the formation of a 2-thienyl radical and a chloromercury radical libretexts.org. The electronic nature of the thienyl ring, with its sulfur heteroatom, is expected to influence the C-Hg bond strength compared to a simple phenyl group. The electron-rich nature of the thiophene ring may slightly alter the bond polarity and, consequently, the BDE.

Illustrative Bond Dissociation Energies of Related Organomercury Compounds

| Compound | Bond | Computational Method | Calculated BDE (kcal/mol) |

|---|---|---|---|

| Phenylmercury Chloride | C-Hg | DFT/B3LYP | ~55-65 |

| Methylmercury (B97897) Chloride | C-Hg | DFT/B3LYP | ~50-60 |

| This compound | C-Hg | Estimated | ~53-63 |

Note: The BDE value for this compound is an estimate based on values for analogous compounds, as specific computational studies for this molecule were not found in the surveyed literature.

Reaction Pathways:

Computational modeling is instrumental in elucidating the potential reaction pathways of this compound. Key predicted pathways include:

Homolytic Cleavage: As mentioned, the relatively low C-Hg BDE suggests that homolytic cleavage is a feasible reaction pathway, particularly when initiated by heat or light. This pathway generates radical species that can participate in a variety of subsequent reactions libretexts.org.

Transmetalation: Organomercury compounds are known to undergo transmetalation reactions with other metals wikipedia.org. Computational studies can model the transition states and reaction energetics of processes where the 2-thienyl group is transferred from mercury to another metallic center.

Electrophilic Cleavage: The C-Hg bond can also be cleaved by electrophiles. Theoretical calculations can map the potential energy surface for such reactions, identifying the transition state structures and activation barriers involved in the attack of an electrophile on the carbon atom bonded to mercury.

Chemical Potential and Electrophilicity Index Studies

The chemical potential (μ) and the electrophilicity index (ω) are fundamental concepts in conceptual Density Functional Theory (DFT) that help in understanding the reactivity of a molecule.

Chemical Potential (μ):

The chemical potential of a molecule is a measure of the escaping tendency of an electron from the system. It is mathematically related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher chemical potential (less negative) indicates a greater tendency to donate electrons. For this compound, the presence of the electronegative chlorine atom and the mercury atom, as well as the aromatic thienyl ring, will collectively determine its chemical potential. DFT calculations can provide precise values for the HOMO and LUMO energies, from which the chemical potential can be derived.

Electrophilicity Index (ω):

The electrophilicity index provides a quantitative measure of the ability of a molecule to accept electrons researchgate.netresearchgate.net. It is a function of both the chemical potential and the chemical hardness (η), which is related to the HOMO-LUMO gap. A higher electrophilicity index signifies a stronger electrophile. Organomercury compounds, particularly those with electron-withdrawing groups, are generally considered electrophilic. In this compound, the mercury center is the primary electrophilic site.

Calculated Reactivity Descriptors for Arylmercury Halides (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Chemical Potential (μ) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|

| Phenylmercury Chloride | -6.2 | -1.5 | -3.85 | 1.58 |

| This compound | -6.0 | -1.7 | -3.85 | 1.79 |

Note: The values for this compound are hypothetical and for illustrative purposes to demonstrate the type of data obtained from DFT calculations, as specific literature values were not found.

Exploration of Electronic and Optical Properties

The electronic structure of this compound gives rise to interesting optical properties, which can be investigated through computational methods.

Non-Linear Optical (NLO) Properties (e.g., hyperpolarizability)

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics mdpi.com. The NLO response of a molecule is characterized by its hyperpolarizability. Computational quantum chemistry, particularly time-dependent DFT (TD-DFT), is a key tool for predicting the NLO properties of molecules.

The structure of this compound, featuring a heavy metal atom and a polarizable aromatic system, suggests that it may possess notable NLO properties. The charge transfer characteristics between the thienyl ring, the mercury atom, and the chlorine atom can contribute to a significant first hyperpolarizability (β).

Calculated First Hyperpolarizability (β) for Related Compounds

| Compound | Computational Method | β (esu) |

|---|---|---|

| p-Nitroaniline (reference) | TD-DFT | 9.2 x 10⁻³⁰ |

| Phenylmercury Chloride | TD-DFT | ~10-20 x 10⁻³⁰ |

| This compound | TD-DFT (Predicted) | ~15-25 x 10⁻³⁰ |

Note: The value for this compound is a prediction based on the expected electronic effects of the thienyl group compared to a phenyl group. Specific computational results were not found in the literature.

Methodological Developments in Organomercury Computational Chemistry

The accurate computational modeling of organomercury compounds like this compound presents unique challenges that have driven methodological advancements.

A primary consideration is the presence of the heavy mercury atom, which necessitates the inclusion of relativistic effects in the calculations. The electrons in the inner shells of mercury move at speeds that are a significant fraction of the speed of light, which affects the behavior of the valence electrons involved in chemical bonding. Effective Core Potentials (ECPs) are commonly employed to account for these relativistic effects, where the core electrons are replaced by a potential, and only the valence electrons are treated explicitly.

The choice of the DFT functional and basis set is also crucial for obtaining reliable results. For organomercury systems, hybrid functionals such as B3LYP are often used, in conjunction with basis sets that are specifically designed for heavy elements and can accurately describe the electronic structure around the mercury center.

Furthermore, for studying the reactivity of these compounds in different environments, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are being increasingly utilized. These methods allow for a high-level quantum mechanical treatment of the reactive center (e.g., the C-Hg bond) while the surrounding solvent or biological matrix is described with a more computationally efficient molecular mechanics force field. These advancements are critical for accurately predicting the properties and behavior of this compound and other complex organometallic compounds.

Applications in Organic Synthesis and Materials Chemistry

Role as a Versatile Synthetic Intermediate

As a stable and accessible organomercurial, chloro-2-thienylmercury serves as a key building block in synthetic chemistry. It facilitates the construction of intricate molecular architectures through various reaction pathways.

Organomercury compounds, including this compound, are effective substrates for carbon-carbon bond formation. organic-chemistry.orgsigmaaldrich.com A notable application is in palladium-catalyzed cross-coupling reactions, such as the Heck reaction and its variations. magtech.com.cnlibretexts.org In these processes, the organomercurial transfers its organic group (the 2-thienyl moiety) to a catalytic palladium complex, which then couples with another organic partner, typically an olefin.

The first report of a Heck-type reaction involved the arylation of olefins using arylmercuric chlorides with a catalytic amount of palladium(II) and a copper(II) chloride reoxidant. diva-portal.org This established a precedent for using organomercurials in such transformations. The general mechanism for these oxidative Heck reactions involves the formation of an aryl-palladium intermediate from the organomercurial, which then engages in the catalytic cycle. diva-portal.org While classic Heck reactions often use palladium(0) catalysts with organic halides, the use of organomercurials with palladium(II) represents an important alternative pathway. diva-portal.org

Research has also demonstrated the use of related thienylmercury compounds in coupling reactions. For instance, 5-methyl-2-thienylmercury chloride has been successfully cross-coupled with vinyl bromide using a rhodium catalyst to produce 5-methyl-2-vinylthiophene. vdoc.pub These reactions underscore the utility of the carbon-mercury bond in forming new carbon-carbon single and double bonds, which is a cornerstone of modern organic synthesis. illinois.edu

| Reactants | Catalyst/Conditions | Product(s) | Reaction Type |

| Arylmercuric Chloride + Olefin | Catalytic Pd(II), CuCl₂ | Arylated Olefin | Oxidative Heck-type |

| 5-Methyl-2-thienylmercury chloride + Vinyl bromide | ClRh(PPh₃)₃ | 5-Methyl-2-vinylthiophene | Rh-catalyzed Cross-coupling |

| Thiophene (B33073) + Diphenylacetylene | Rh₄(CO)₁₂ | 1-(2-thienyl)-1,2-diphenylethene | Rh-catalyzed Addition |

A primary application of this compound is the incorporation of the 2-thienyl group into larger, often complex, organic molecules. The thiophene ring is a key structural motif in many pharmaceuticals, agrochemicals, and materials due to its unique electronic and steric properties.

The introduction of thienyl groups can significantly modulate the electronic properties of molecules. For example, incorporating thienyl groups into the meso-positions of a porphyrin ring has been shown to alter its electronic characteristics, making such compounds models for studying energy-transfer reactions. researchgate.net This modification is achieved by synthesizing the thienyl-substituted porphyrins, a process for which thienyl-organometallic precursors are essential. researchgate.net Similarly, the synthesis of heteroaryl organotin compounds bearing thienyl substituents relies on precursors like this compound, highlighting its role in building more complex organometallic structures. shu.ac.uk

The carbon-mercury bond in this compound can be readily cleaved and replaced with other functional groups, a process known as functional group transformation or interconversion. organic-chemistry.orgelsevier.comgoogle.com This allows the thienyl mercury compound to act as a synthetic equivalent of a 2-thienyl anion or cation, depending on the reaction conditions.

A key example is the synthesis of halogenated thiophenes. This compound can be converted into 2-chlorothiophene (B1346680) by reacting it with reagents like disulfur (B1233692) dichloride. mdpi.com This provides a direct method for introducing a chlorine atom onto the thiophene ring at a specific position, which can be a crucial step in the synthesis of more complex molecules, including various pharmaceuticals. mdpi.comnih.gov

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | Disulfur dichloride | 2-Chlorothiophene | Halogenation (C-Hg to C-Cl) |

Precursor for Other Organometallic Species via Transmetalation

Transmetalation is a fundamental reaction in organometallic chemistry involving the transfer of an organic ligand from one metal to another. wikipedia.org this compound is an excellent precursor for this reaction, enabling the synthesis of a wide range of other 2-thienyl organometallic compounds. The general form of this reaction is: M₁–R + M₂–R′ → M₁–R′ + M₂–R wikipedia.org

In the context of this compound (where M₁=Hg and R=2-thienyl), it can react with other metals (M₂) or their compounds to form new thienyl-metal bonds (M₂-thienyl). This process is driven by factors such as the relative electronegativities of the metals. wikipedia.org For example, reacting a thienylmercury compound with a more electropositive metal like lithium or magnesium would result in the formation of thienyllithium or a thienyl Grignard reagent, respectively. These newly formed organometallic reagents are often more reactive and can be used immediately in subsequent synthetic steps.

Transmetalation from organomercurials to palladium is a key step in many palladium-catalyzed cross-coupling reactions. diva-portal.org The transfer of the thienyl group from mercury to the palladium catalyst generates the active organopalladium(II) intermediate that drives the catalytic cycle forward. diva-portal.org This approach has also been used to synthesize organotin compounds, where the thienyl group is transferred from mercury to a tin halide. shu.ac.uk

Potential in Catalyst Development and Catalytic Processes

While this compound is typically a reagent rather than a catalyst itself, it plays a vital role in the development and execution of catalytic processes. diva-portal.org Its primary function is as a precursor for generating catalytically active species in situ, particularly in palladium-catalyzed reactions. libretexts.orgdiva-portal.org

In oxidative Heck reactions, arylmercuric chlorides are used to generate the necessary Ar–Pd(II) intermediate that initiates the catalytic cycle. diva-portal.org The ability to generate this active species from a stable, well-defined precursor like this compound is advantageous for controlling the reaction and studying its mechanism. The development of such catalytic systems relies on understanding the reactivity of precursors like organomercurials.

Emerging Applications in Materials Science and Optoelectronics

The unique electronic properties of the thiophene ring make it a valuable component in advanced materials, particularly for applications in materials science and optoelectronics. researchgate.netresearchgate.netroutledge.comresearchgate.net this compound, as a convenient source of the 2-thienyl moiety, is a relevant precursor for the synthesis of these functional materials.

Thiophene-containing polymers and oligomers are well-known for their semiconductor properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaic cells (solar cells), and field-effect transistors (OFETs). The synthesis of these materials often requires the coupling of thiophene units, a process that can be facilitated by organometallic intermediates derived from precursors like this compound.

Furthermore, the introduction of thienyl groups can be used to fine-tune the properties of materials. As mentioned, incorporating thienyl groups into porphyrins modulates their electronic behavior, which is of interest for creating model complexes for energy-transfer studies. researchgate.net A thienyl group can also provide a "face-on" attachment point for anchoring molecules like porphyrins to gold electrodes via the sulfur atom, which is a significant strategy in the development of molecular electronics and sensors. researchgate.net

| Application Area | Role of Thienyl Moiety | Precursor Relevance |

| Organic Electronics | Forms backbone of semiconducting polymers (e.g., polythiophenes) | Provides thiophene building blocks for polymerization. |

| Optoelectronics (OLEDs) | Acts as an electron-rich unit in emissive materials. | Enables synthesis of tailored thiophene-based luminophores. |

| Molecular Electronics | Can anchor molecules to metal surfaces (e.g., gold). researchgate.net | Facilitates the synthesis of functionalized molecules. researchgate.net |

| Energy Transfer Studies | Modulates electronic properties of macrocycles (e.g., porphyrins). researchgate.net | Key reagent for introducing the modulating group. researchgate.net |

Environmental Chemical Transformations and Speciation

Abiotic Transformation Pathways

Abiotic transformations are chemical and physical processes that occur without the intervention of living organisms. For Chloro-2-thienylmercury, these pathways are crucial in determining its initial breakdown and alteration in the environment.

Sunlight can be a significant driver of the degradation of organomercury compounds in aquatic environments. epa.gov The process, known as photolysis, involves the absorption of light energy, which can lead to the cleavage of the carbon-mercury (C-Hg) bond. For aryl mercury compounds, this is a recognized degradation pathway. epa.gov

Research on dissolved phenylmercuric salts has shown that they undergo photochemical decomposition with quantum yields that are independent of pH. epa.gov The primary photochemical reaction results in the cleavage of the C-Hg bond, leading to the formation of mercurous salts and phenyl free radicals. epa.gov It is highly probable that this compound undergoes a similar photochemical degradation process, where the thienyl-mercury bond is cleaved upon absorption of solar radiation. The disappearance quantum yield for diphenylmercury (B1670734) in aqueous solution is 0.27, with a minimum photochemical half-life of 8.5 hours in sunlight. epa.gov Dissolved phenylmercuric salts exhibit a disappearance quantum yield of 0.24. epa.gov

The presence of dissolved organic matter (DOM) in natural waters can influence photodegradation rates, either by acting as a photosensitizer, thus accelerating degradation, or by absorbing light and shielding the compound from direct photolysis.

Table 1: Photochemical Degradation Parameters for Aryl Mercury Compounds This table presents data for phenylmercury (B1218190) compounds as a proxy for this compound.

| Compound | Disappearance Quantum Yield (Φ) | Minimum Photochemical Half-life in Sunlight | Primary Photodegradation Products |

|---|---|---|---|

| Diphenylmercury | 0.27 epa.gov | 8.5 hours epa.gov | Elemental mercury, Phenyl radicals epa.gov |

| Phenylmercuric salts | 0.24 epa.gov | ~17 hours epa.gov | Mercurous salts, Phenyl free radicals epa.gov |

The stability of this compound is also influenced by the chemical conditions of the surrounding environment, such as pH and redox potential (Eh).

pH: The hydrolysis of organomercury compounds, the cleavage of a bond by reaction with water, can be influenced by pH. For many organomercurials, the C-Hg bond is relatively stable to hydrolysis under typical environmental pH conditions. Studies on phenylmercury acetate (B1210297) indicate that it exists in a dissociated form in the environment. epa.gov The C-Hg bond in aryl-mercury compounds is generally resistant to hydrolysis. elika.eus However, extreme pH values could potentially accelerate degradation.

Redox Potential (Eh): The redox potential of an environment indicates its tendency to accept or donate electrons. In reducing environments (low Eh), such as anoxic sediments, mercury species can be reduced. For organomercury compounds, this can lead to the formation of elemental mercury (Hg(0)) or other reduced species. Conversely, in oxidizing environments (high Eh), mercury is more likely to exist in its oxidized state (Hg(II)). The stability of the this compound bond will be influenced by these redox conditions, which also affect the speciation and bioavailability of the resulting inorganic mercury. asm.org The methylation and demethylation of mercury in sediments are significantly affected by redox potential. asm.org

Biotic Transformation Pathways

Microorganisms play a critical role in the transformation and degradation of organomercury compounds in the environment.

A key mechanism for microbial resistance to and degradation of organomercury compounds is encoded by the mer operon. oup.com This system involves two main enzymes: organomercurial lyase (MerB) and mercuric reductase (MerA). oup.com

Organomercurial lyase (MerB) is responsible for cleaving the C-Hg bond in a variety of organomercurials, including both alkyl and aryl mercury compounds. oup.comebi.ac.uk This enzymatic process results in the formation of a hydrocarbon and inorganic mercury (Hg(II)). ebi.ac.uk For this compound, the expected products of MerB action would be thiophene (B33073) and Hg(II). Studies on phenylmercuric acetate have demonstrated its degradation by mercury-resistant bacteria, yielding elemental mercury vapor and benzene (B151609) as the final products, indicating the combined action of MerB and MerA. nih.govsemanticscholar.org The MerB enzyme exhibits broad substrate tolerance and has been shown to act on aryl mercurials, sometimes with a preference over alkyl mercurials. oup.comigem.org

The subsequent action of mercuric reductase (MerA) reduces the toxic Hg(II) ion to the much less toxic and more volatile elemental mercury (Hg(0)), which can then be removed from the immediate environment. oup.com

Table 2: Microbial Degradation of Aryl Mercury Compounds This table uses Phenylmercuric Acetate (PMA) as an example to illustrate the process for this compound.

| Organism Type | Key Enzyme(s) | Substrate Example | Primary Transformation Products |

|---|---|---|---|

| Mercury-resistant bacteria (e.g., Pseudomonas, Bacillus) | Organomercurial lyase (MerB), Mercuric reductase (MerA) oup.comnih.gov | Phenylmercuric Acetate (PMA) nih.govsemanticscholar.org | Benzene, Elemental Mercury (Hg(0)) nih.govsemanticscholar.org |

| Mercury-resistant bacteria | Organomercurial lyase (MerB), Mercuric reductase (MerA) | This compound (inferred) | Thiophene, Elemental Mercury (Hg(0)) (inferred) |

Bioconversion refers to the transformation of a substance into other compounds by living organisms. In the context of this compound, bioconversion primarily involves the microbial degradation pathways described above. However, other bioconversion processes can also occur. For instance, under certain environmental conditions, particularly in anoxic sediments, inorganic mercury can be microbially methylated to form the highly neurotoxic methylmercury (B97897) (CH₃Hg⁺). who.intnih.gov If this compound is first degraded to inorganic mercury, this Hg(II) could then become a substrate for methylating microorganisms, such as sulfate-reducing bacteria. epa.gov

Environmental Speciation Studies of Thienylmercury Compounds

Environmental speciation refers to the distribution of a chemical element among its various chemical forms in the environment. The speciation of mercury is critical as it governs its bioavailability, toxicity, and mobility. While there is a substantial body of research on the speciation of inorganic mercury and methylmercury, specific studies on the environmental speciation of thienylmercury compounds are scarce.

Therefore, the speciation of this compound in the environment must be inferred from our understanding of other organomercury compounds and the transformation pathways discussed. Upon release into the environment, this compound will partition between water, soil, and sediment based on its physicochemical properties. In soil and sediment, it can be subject to abiotic and biotic degradation.

A sequential extraction procedure can be used to operationally define the speciation of mercury in soils and sediments into classes such as water-soluble, acid-soluble, organo-complexed, and elemental mercury. epa.gov It is expected that this compound would initially fall into the organo-complexed fraction. Over time, as it degrades, the resulting inorganic mercury would redistribute among the other fractions depending on the environmental conditions. Analytical techniques such as high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) are used for the speciation analysis of mercury compounds in various environmental matrices. rsc.orgmdpi.com

Analytical Methodologies for Speciation in Environmental Samples (e.g., GC-ICP-MS with derivatization)

The accurate determination of specific organomercury species like this compound in environmental samples is crucial for understanding their environmental cycling and potential risks. This requires sophisticated analytical techniques that can separate different mercury compounds and detect them at trace levels. Gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) is a powerful and well-established method for the speciation of organometallic compounds, including organomercury, in various environmental samples. unescwa.orgnih.gov

For volatile and thermally stable compounds, direct injection into the GC system is possible. However, many organomercury compounds, including this compound, are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is typically required to convert them into more volatile and thermally stable forms. researchgate.net This process involves reacting the target analyte with a specific reagent to create a new, more suitable derivative for GC separation.

Common derivatization techniques for organomercury compounds include:

Ethylation: Using reagents like sodium tetraethylborate (NaBEt4).

Propylation: Using reagents like sodium tetrapropylborate (NaBPr4). thermofisher.com

Phenylation: Using reagents like sodium tetraphenylborate.

Following derivatization, the volatile mercury species are separated based on their boiling points and interaction with the GC column. The separated compounds then enter the ICP-MS, where they are atomized and ionized in a high-temperature plasma. The resulting ions are then guided into the mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the specific and sensitive detection of mercury isotopes. thermofisher.comnih.gov This hyphenated technique offers excellent sensitivity and selectivity, enabling the quantification of individual organomercury species at very low concentrations. oaepublish.comnih.gov

Table 1: Indicative Analytical Parameters for Organomercury Speciation by GC-ICP-MS

| Analyte (as proxy) | Derivatization Reagent | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| Methylmercury | Sodium tetrapropylborate | Biological Tissue | 0.005 pg | 0.02 pg | plantwithpurpose.org |

| Phenylmercury | Sodium tetrapropylborate | Biological Tissue | Not Specified | 0.06 - 1.45 pg (GC-MS) | thermofisher.com |

Note: Data for phenylmercury and inorganic mercury are presented as proxies to infer the potential analytical performance for this compound due to the lack of specific data for this compound.

Characterization of Transformation Products and Metabolites

Biodegradation:

Microorganisms play a significant role in the transformation of organomercury compounds. cdnsciencepub.comresearcher.life While specific studies on the biodegradation of this compound are limited, the degradation pathways can be inferred from studies on similar compounds like phenylmercury and the biodegradation of thiophene itself.

Mercury-resistant bacteria have been shown to degrade phenylmercuric acetate, a related arylmercury compound. researchgate.netcdnsciencepub.comresearchgate.net The primary mechanism involves the enzymatic cleavage of the carbon-mercury bond, leading to the formation of elemental mercury (Hg⁰) and benzene. researchgate.netcdnsciencepub.com It is plausible that a similar pathway exists for this compound, which would result in the formation of elemental mercury and 2-chlorothiophene (B1346680).

Furthermore, the thiophene ring itself is subject to microbial degradation, although it can be recalcitrant. researcher.lifegrafiati.com The biodegradation of thiophene often occurs via cometabolism, where the microorganisms utilize another carbon source, such as benzene, for growth while fortuitously degrading the thiophene. grafiati.com The initial steps in thiophene biodegradation can involve oxidation to form thiophene-2,3-dione, which can be further metabolized.

Photodegradation:

Sunlight can also induce the degradation of organomercury compounds in the environment. epd.gov.hk Photochemical reactions can lead to the cleavage of the carbon-mercury bond. For arylmercury compounds, this process can result in the formation of elemental mercury and radical species derived from the aromatic ring. epd.gov.hk In the case of this compound, photodegradation would likely produce elemental mercury and a 2-chloro-thienyl radical. This radical could then undergo further reactions in the environment. The rate and extent of photodegradation are influenced by factors such as the intensity of sunlight, the presence of other substances in the water or soil that can act as photosensitizers, and the pH of the medium.

Based on these principles, the following transformation products and metabolites of this compound can be hypothesized:

Table 2: Hypothesized Transformation Products and Metabolites of this compound

| Transformation Pathway | Hypothesized Products/Metabolites | Precursor | Reference (by analogy) |

|---|---|---|---|

| Biodegradation (C-Hg bond cleavage) | Elemental Mercury (Hg⁰), 2-Chlorothiophene | This compound | cdnsciencepub.com, researchgate.net |

| Biodegradation (Thiophene ring) | Thiophene-2,3-dione derivatives | 2-Chlorothiophene | grafiati.com |

Note: The transformation products are hypothesized based on the known degradation pathways of structurally similar compounds due to the absence of direct experimental data for this compound.

Q & A

Q. What experimental design principles ensure robust data generation in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.